molecular formula C14H12O2S B12066166 2-[(3-Methylphenyl)sulfanyl]benzoic acid CAS No. 84964-59-0

2-[(3-Methylphenyl)sulfanyl]benzoic acid

Cat. No.: B12066166
CAS No.: 84964-59-0
M. Wt: 244.31 g/mol
InChI Key: MACQTAIPPIPIPH-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a sulfanyl group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)sulfanyl]benzoic acid typically involves the reaction of 3-methylthiophenol with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the coupling of the two reactants through a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)sulfanyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-[(3-Methylphenyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylphenyl)sulfanyl]benzoic acid is unique due to the presence of the sulfanyl group attached to a 3-methylphenyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other benzoic acid derivatives .

Properties

CAS No.

84964-59-0

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

2-(3-methylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H12O2S/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

MACQTAIPPIPIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O

Origin of Product

United States

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